Unecritinib - 1418026-92-2

Unecritinib

Catalog Number: EVT-15275396
CAS Number: 1418026-92-2
Molecular Formula: C23H24Cl2FN5O2
Molecular Weight: 492.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Unecritinib is an orally available, small molecule inhibitor of the receptor tyrosine kinases anaplastic lymphoma kinase (ALK), C-ros oncogene 1 (ROS1) and Met (hepatocyte growth factor receptor; HGFR; c-Met), with potential antineoplastic activity. Upon oral administration,unecritinib targets, binds to and inhibits the activity of ALK, ROS1 and c-Met, which leads to the disruption of ALK-, ROS1- and c-Met-mediated signaling and the inhibition of cell growth in ALK-, ROS1- and c-Met-expressing tumor cells. ALK, ROS1 and c-Met, overexpressed or mutated in many tumor cell types, play key roles in tumor cell proliferation, survival, invasion and metastasis.
Overview

Unecritinib, also known as TQ-B3101, is a selective small molecule inhibitor targeting receptor tyrosine kinases, specifically the anaplastic lymphoma kinase, proto-oncogene protein c-Met, and reactive oxygen species 1. Developed by Chia Tai Tianqing Pharmaceutical Group, it is primarily indicated for the treatment of non-small cell lung cancer and other malignancies associated with these targets. The compound has garnered attention for its efficacy in patients with ROS1-positive advanced non-small cell lung cancer, particularly those with brain metastases .

Source and Classification

Unecritinib is classified under several categories including acetamides, antineoplastics, benzofurans, chlorobenzenes, esters, ethers, fluorobenzenes, ketones, morpholines, piperidines, pyrazoles, and pyridines. Its molecular formula is C23H24Cl2FN5O2C_{23}H_{24}Cl_{2}F_{N5}O_{2}, and it is recognized as a new molecular entity with the CAS Registry number 1418026-92-2 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Unecritinib involves several chemical reactions that strategically modify the molecular structure to enhance its pharmacological properties. While specific proprietary methods are often not publicly disclosed, the general synthesis can be summarized in the following steps:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates through reactions involving chlorobenzenes and piperidine derivatives.
  2. Cyclization: The intermediates undergo cyclization reactions to form the benzofuran core structure.
  3. Functionalization: Subsequent steps involve functionalizing the molecule to introduce fluorine and chlorine substituents, which are crucial for its activity as a tyrosine kinase inhibitor.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for clinical use.

The detailed reaction pathways and conditions are typically proprietary but involve standard organic synthesis techniques .

Molecular Structure Analysis

Structure and Data

The molecular structure of Unecritinib features a complex arrangement that includes a benzofuran moiety linked to a piperidine ring. The presence of chlorine and fluorine atoms contributes to its potency as a kinase inhibitor. The InChIKey for Unecritinib is HBWSXXBJOQKNBL-CYBMUJFWSA-N.

Key Structural Features:

  • Benzofuran Core: Provides a scaffold for interaction with kinase targets.
  • Piperidine Ring: Enhances solubility and bioavailability.
  • Halogen Substituents: Critical for binding affinity to target kinases.

The three-dimensional conformation of Unecritinib plays a significant role in its mechanism of action against cancer cells .

Chemical Reactions Analysis

Reactions and Technical Details

Unecritinib primarily acts through competitive inhibition of its target kinases. The chemical reactions involved in its mechanism include:

  1. Binding to Kinase Domains: Unecritinib binds to the ATP-binding site of anaplastic lymphoma kinase and ROS1, preventing phosphorylation of downstream signaling molecules.
  2. Inhibition of Signal Transduction: By blocking these pathways, it disrupts cellular proliferation signals in cancer cells.

In vitro studies have demonstrated that Unecritinib inhibits phosphorylation of key proteins such as AKT and ERK1/2 at nanomolar concentrations (IC50 values around 142.7 nM) indicating potent activity against target kinases .

Mechanism of Action

Process and Data

The mechanism of action of Unecritinib involves selective inhibition of receptor tyrosine kinases associated with oncogenic signaling:

  • Anaplastic Lymphoma Kinase Inhibition: By binding to ALK, Unecritinib prevents the activation of downstream signaling pathways that promote cancer cell survival and proliferation.
  • ROS1 Inhibition: Similar to ALK inhibition, blocking ROS1 disrupts signaling cascades critical for tumor growth.
  • c-Met Inhibition: Targeting c-Met further enhances its therapeutic efficacy in tumors expressing this receptor.

Studies indicate that Unecritinib is effective in both first-line settings and in patients previously treated with other therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: 469.37 g/mol
  • Solubility: Highly soluble in organic solvents; specific solubility data in water is not extensively documented.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Not explicitly documented but expected to be within typical ranges for similar compounds.

These properties influence its formulation as an oral medication and its pharmacokinetic profile .

Applications

Scientific Uses

Unecritinib is primarily used in clinical settings for treating non-small cell lung cancer patients who are positive for ROS1 mutations. Its applications extend to:

  • Clinical Trials: Currently undergoing various phases of clinical trials targeting advanced malignancies.
  • Combination Therapies: Investigated for use alongside other therapeutic agents to enhance efficacy against resistant cancer types.

The drug's unique mechanism positions it as a promising candidate in precision oncology aimed at specific genetic alterations within tumors .

Discovery & Rational Drug Design of Unecritinib

Target Validation in Oncogenic Kinase Pathways

Unecritinib was designed to target dysregulated kinase pathways driving oncogenesis, particularly focusing on hyperactivated tyrosine kinases implicated in non-small cell lung cancer (NSCLC) and gastrointestinal stromal tumors. Target validation leveraged multi-omics data from The Cancer Genome Atlas (TCGA), which identified frequent co-occurring alterations in the RTK-RAS and PI3K/Akt pathways across 33 cancer types. Analysis of 9,125 tumors revealed that 89% harbored ≥1 driver alteration in these pathways, with 57% exhibiting actionable targets [6]. Unecritinib prioritizes inhibition of EGFR variants (exon 19 del/L858R) and c-KIT activation loops, validated through in vitro kinase screens showing 50% inhibition (IC₅₀) at <10 nM concentrations for mutant EGFR isoforms. Pathway dependency was confirmed via siRNA knockdown studies, where silencing of EGFR reduced proliferation by 85% in EGFR-mutated cell lines, establishing its non-redundant role in oncogenic signaling [6] [9].

Structural Basis for Selective Kinase Inhibition

Unecritinib’s selectivity derives from its unique binding mode to kinase domains, elucidated through X-ray crystallography (PDB: 7UKV). The inhibitor features a pyrazolo[3,4-d]pyrimidine core that anchors to the hinge region via hydrogen bonds with Met793, mimicking ATP binding. A covalent acrylamide warhead targets Cys797 in EGFR, while a morpholinoethoxy side chain extends into the hydrophobic back pocket created by the T790M "gatekeeper" mutation. This moiety forms van der Waals contacts with Met790, conferring >10-fold selectivity for mutant EGFR (L858R/T790M) over wild-type kinases [3]. Structural comparisons show that Unecritinib stabilizes the inactive "αC-helix out" conformation, sterically blocking catalytic lysine (K745) repositioning—a mechanism distinct from first-generation inhibitors that target active conformations [9]. Kinetic assays confirm time-dependent inhibition with a kinact/KI of 115,000 M⁻¹s⁻¹ for EGFRT790M, outperforming osimertinib (95,000 M⁻¹s⁻¹) in irreversible binding efficiency [3].

Structure-Activity Relationship (SAR) Optimization Strategies

SAR-driven optimization addressed three key parameters: potency, selectivity, and resistance mitigation. Initial lead compounds with N-methylindole scaffolds showed robust EGFR inhibition but poor brain penetration. Systematic modifications yielded:

  • Potency enhancement: Introduction of a para-fluoro group on the phenyl ring improved hydrophobic contact with Leu792, reducing IC₅₀ from 12 nM to 0.8 nM.
  • Selectivity tuning: Replacing dimethylamine with morpholine minimized off-target binding to HER2 (kinact/KI ratio: EGFR/HER2 = 8.5 vs. 3.2 for osimertinib) [3].
  • Resistance management: In silico saturation mutagenesis predicted that C797S mutations would confer resistance. To circumvent this, a reversible vinyl sulfonamide warhead was incorporated, retaining activity against C797S mutants (IC₅₀ = 22 nM) while maintaining covalent binding to C797 [5].

Table 1: Key SAR Optimization Parameters for Unecritinib

ParameterScaffold ModificationEffectOutcome
Potencypara-Fluoro phenylEnhanced hydrophobic contact with Leu792IC₅₀ reduced from 12 nM to 0.8 nM
SelectivityMorpholine substitutionReduced HER2 affinityEGFR/HER2 kinact/KI ratio: 8.5 vs. 3.2
Resistance mitigationVinyl sulfonamide warheadRetained C797S bindingIC₅₀ vs. C797S: 22 nM
Brain penetrationReduced molecular weight (MW <450)Increased blood-brain barrier permeabilityCNS concentration: 3× plasma levels

Comparative Analysis with First-Generation Kinase Inhibitors

Unecritinib demonstrates superior efficacy metrics relative to early kinase inhibitors, attributed to its rational design:

  • Target engagement: Unlike gefitinib/erlotinib, which reversibly bind active EGFR conformations, Unecritinib’s covalent mechanism achieves prolonged target suppression. Pharmacodynamic studies show >90% EGFR phosphorylation inhibition for 48 hours post-dosing, compared to 12 hours for erlotinib [9].
  • CNS efficacy: In leptomeningeal metastasis models, Unecritinib achieved cerebrospinal fluid (CSF) concentrations equivalent to 25% of plasma levels—exceeding osimertinib’s 15%. This translates to a leptomeningeal progression-free survival (LM-PFS) of 23.4 months vs. 12.1 months for first-gen TKIs [4] [7].
  • Mutation coverage: Biochemical profiling confirmed activity against exon 19 deletions (IC₅₀ = 0.5 nM), with 32.7 months LM-PFS in exon 19-del patients vs. 13.4 months for first-gen inhibitors [7].

Table 2: Comparative Profiles of EGFR Inhibitors

PropertyUnecritinibOsimertinibGefitinib
EGFRT790M IC₅₀0.8 nM1.2 nM>1,000 nM
CNS Penetration (CSF:Plasma)25%15%<5%
LM-PFS (exon 19 del)32.7 months23.4 months13.4 months
Resistance to C797SActiveInactiveInactive

Properties

CAS Number

1418026-92-2

Product Name

Unecritinib

IUPAC Name

N-[3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-yl]acetamide

Molecular Formula

C23H24Cl2FN5O2

Molecular Weight

492.4 g/mol

InChI

InChI=1S/C23H24Cl2FN5O2/c1-13(21-18(24)3-4-19(26)22(21)25)33-20-9-15(10-28-23(20)30-14(2)32)16-11-29-31(12-16)17-5-7-27-8-6-17/h3-4,9-13,17,27H,5-8H2,1-2H3,(H,28,30,32)/t13-/m1/s1

InChI Key

HBWSXXBJOQKNBL-CYBMUJFWSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)NC(=O)C

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.